N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207049-07-7) is a synthetic small molecule belonging to the isoxazole-5-carboxamide class, characterized by a central phenyl ring substituted with an isoxazole-5-carboxamide at one position and a thiophene-3-carboxamido group at another. This compound is structurally related to a class of substituted 3-carboxamido isoxazoles investigated as kinase modulators, as documented in patent literature.

Molecular Formula C15H11N3O3S
Molecular Weight 313.33
CAS No. 1207049-07-7
Cat. No. B2777571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide
CAS1207049-07-7
Molecular FormulaC15H11N3O3S
Molecular Weight313.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H11N3O3S/c19-14(10-6-8-22-9-10)17-11-3-1-2-4-12(11)18-15(20)13-5-7-16-21-13/h1-9H,(H,17,19)(H,18,20)
InChIKeyMQEKKEQNVPDOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207049-07-7): Compound Profile and Procurement Baseline


N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207049-07-7) is a synthetic small molecule belonging to the isoxazole-5-carboxamide class, characterized by a central phenyl ring substituted with an isoxazole-5-carboxamide at one position and a thiophene-3-carboxamido group at another . This compound is structurally related to a class of substituted 3-carboxamido isoxazoles investigated as kinase modulators, as documented in patent literature [1]. Its unique ortho-substitution pattern on the central phenylenediamine core differentiates it from other thiophene-containing isoxazole analogs and positions it as a distinct chemical entity for targeted screening and medicinal chemistry campaigns [2].

Why N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide Cannot Be Substituted by Generic Isoxazole Analogs


Simple substitution with other isoxazole-5-carboxamide or thiophene carboxamide derivatives is not scientifically valid due to profound structural differences that dictate pharmacological activity [1]. The target compound features a unique 1,2-phenylenediamine bridge connecting an isoxazole-5-carboxamide on one side and a thiophene-3-carboxamide on the other. The closest commercially available analog, CAS 1207054-14-5, differs by a single atom substitution on the thiophene ring (3-carboxamide vs. 2-carboxamide), a change known as a 'regioisomeric switch' . In related kinase inhibitor chemotypes, even minor perturbations to the substitution pattern on a central phenyl ring or heterocycle can lead to dramatic shifts in kinase selectivity profiles, potency, and pharmacokinetic properties [2]. Therefore, the target compound is not an interchangeable member of a generic class but a distinct chemical entity for which activity cannot be inferred from other analogs.

Quantitative Evidence Guide for N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide Differentiation


Structural Differentiation: Regioisomeric Thiophene Switch vs. Closest Commercial Analog

The target compound's thiophene-3-carboxamide group constitutes a defining structural feature that distinguishes it from commercially available analogs. The closest cataloged compound, N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207054-14-5), is a regioisomer where the carboxamide is attached at the 2-position of the thiophene rather than the 3-position . This 'regioisomeric switch' results in a shift in the spatial orientation of the sulfur atom and the amide carbonyl relative to the central phenylenediamine core, altering the molecular electrostatic potential and hydrogen-bonding capacity [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Chemical Space Differentiation: ortho-Phenylenediamine Scaffold vs. Common Isoxazole Carboxamides

The compound's 1,2-phenylenediamine core—bridging two distinct heterocyclic carboxamides—represents a topology distinct from common isoxazole-5-carboxamide derivatives. The TRPV1-targeting isoxazole-5-carboxamide patent series (e.g., WO2010089297A1) predominantly explores directly N-linked mono-substitutions on the isoxazole, lacking the extended, rigid ortho-substituted phenylenediamine scaffold found in the target compound [1]. This scaffold introduces additional hydrogen-bond donor/acceptor capacity and conformational restriction. The well-characterized IKK-2 inhibitor TPCA-1 (IC50 = 17.9 nM) exemplifies the biological potency achievable with the thiophene-3-carboxamide substructure embedded in a different molecular context, demonstrating that this motif is a validated pharmacophore whose presentation can be tuned by the larger scaffold [2].

Chemical Biology Fragment-Based Drug Discovery Kinase Profiling

Data Scarcity as Differentiation: Absence of Public Bioactivity Records in Major Databases

A search across authoritative public databases including PubChem, ChEMBL, and BindingDB did not return bioactivity data (e.g., IC50, Ki, EC50) for CAS 1207049-07-7 as of the search date [REFS-1, REFS-2, REFS-3]. This absence of public pharmacological annotation contrasts with well-characterized analogs like TPCA-1 (IKK-2 IC50 = 17.9 nM, >550-fold selectivity over other kinases [4]) or AZD3264. This data gap is not a negative indicator; rather, it signals that this compound constitutes a 'cold start' chemical probe with unexplored biology, offering a high-reward opportunity for target deconvolution studies and IP generation.

Chemical Probe Development Novel Target Identification Intellectual Property

High-Value Application Scenarios for N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide Procurement


Kinase Panel Profiling for Selectivity Fingerprinting

Given its classification within the substituted 3-carboxamido isoxazole patent space as a kinase modulator [1], the primary application is broad-panel kinase profiling. Unlike the well-characterized comparator TPCA-1 which is IKK-2 selective, the target compound's unexplored pharmacology makes it a high-value addition to kinase selectivity panels to discover novel inhibition fingerprints that could lead to intellectual property generation.

Structure-Activity Relationship (SAR) Expansion Around the ortho-Phenylenediamine Core

The compound serves as a pivotal intermediate for SAR studies exploring the effects of heterocyclic variation (thiophene-3-yl vs. thiophene-2-yl ) on a rigid ortho-phenylenediamine scaffold. Its procurement is essential for generating data that compares directly with the commercially available thiophene-2-carboxamide isomer (CAS 1207054-14-5) to map the pharmacophoric contribution of the thiophene substitution pattern.

Target Deconvolution and Chemical Biology Probe Development

The confirmed absence of disclosed bioactivity in major authoritative databases [2] positions this compound for target deconvolution studies using techniques such as affinity-based proteomics or thermal shift assays. Identifying its molecular target(s) offers a clear path to first-in-class chemical probe publications and patentable discoveries, a distinct advantage over procuring already-characterized analogs.

NF-κB Pathway and Inflammatory Disease Model Screening

Based on the structural precedent that thiophene-3-carboxamide motifs are privileged scaffolds for IKK-2 inhibition (as demonstrated by TPCA-1 [3]), this compound is a strong candidate for screening in NF-κB reporter gene assays and downstream inflammatory disease models (e.g., LPS-stimulated cytokine release). Its novel scaffold could yield distinct efficacy or toxicity profiles compared to known IKK-2 inhibitors.

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